molecular formula C25H23NO4 B1586583 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid CAS No. 507472-28-8

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid

Cat. No. B1586583
M. Wt: 401.5 g/mol
InChI Key: QDIMUVCWIVIKLY-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid” is a chemical compound with the molecular formula C25H23NO4 . It is also known as Fmoc-m-tolylalanine or Fmoc-mta . The compound is typically stored in a sealed, dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C26H25NO4/c1-17-7-6-8-18 (13-17)14-19 (15-25 (28)29)27-26 (30)31-16-24-22-11-4-2-9-20 (22)21-10-3-5-12-23 (21)24/h2-13,19,24H,14-16H2,1H3, (H,27,30) (H,28,29)/t19-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 401.45 g/mol . It is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available data.

Scientific Research Applications

Enzyme-activated Surfactants for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, similar in structure to the specified compound, have been utilized as surfactants for carbon nanotubes (CNTs). These compounds are converted into enzymatically activated CNT surfactants that can create homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This research highlights the potential of such compounds in nanotechnology and materials science for creating stable dispersions of carbon nanotubes, which are crucial for various applications including electronics, composites, and biomedical devices (Cousins et al., 2009).

Synthesis of Oligomers Derived from Neuraminic Acid Analogues

Derivatives of N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids have been prepared from alpha-O-methoxy- and 2,3-dehydroneuraminic acids. These compounds were used in the efficient synthesis of oligomers varying in length, demonstrating the versatility of such protected amino acids in synthesizing complex oligomeric structures. This application is significant in the synthesis of biologically relevant molecules and could have implications in the development of new pharmaceuticals (Gregar & Gervay-Hague, 2004).

Reversible Protecting Group for Amide Bond in Peptides

N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids have been identified as useful intermediates for peptide synthesis. These compounds serve as reversible protecting groups for tertiary peptide bonds, aiding in the synthesis of 'difficult sequences' in peptides. This research underscores the importance of such compounds in facilitating peptide synthesis, which is a critical process in drug development and biochemistry (Johnson et al., 1993).

Bioimaging Applications

A water-soluble fluorene derivative, structurally related to the specified compound, has been explored for its linear photophysical characterization and two-photon absorption properties. This research demonstrates the potential of fluorenyl derivatives in bioimaging applications, particularly in integrin targeting and imaging. Such compounds could be valuable tools in medical imaging, providing insights into cellular processes and aiding in disease diagnosis (Morales et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16-7-6-8-17(13-16)23(14-24(27)28)26-25(29)30-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIMUVCWIVIKLY-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375891
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid

CAS RN

507472-28-8
Record name Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methyl-, (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=507472-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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